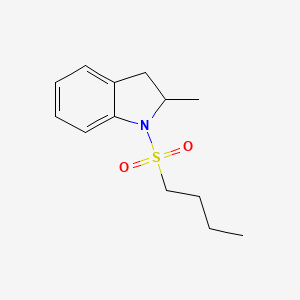![molecular formula C24H19BrO5 B5348300 5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5348300.png)
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-bromobenzoate, commonly known as MMBA, is a chemical compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. MMBA is a potent and selective agonist for the serotonin 5-HT2A receptor, which is known to play a key role in various physiological and pathological processes in the brain.
Wirkmechanismus
MMBA acts as a potent and selective agonist for the 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain. Activation of the 5-HT2A receptor by MMBA leads to a cascade of intracellular signaling events, including the activation of phospholipase C, the release of inositol triphosphate, and the activation of protein kinase C. These signaling events ultimately lead to changes in neuronal activity and neurotransmitter release, which can have profound effects on brain function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMBA are largely mediated by its activation of the 5-HT2A receptor. Activation of the 5-HT2A receptor by MMBA can lead to changes in neuronal activity and neurotransmitter release, which can have profound effects on brain function. For example, MMBA has been shown to enhance the release of dopamine and other neurotransmitters in various brain regions, which can lead to changes in mood, cognition, and perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMBA in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the specific effects of 5-HT2A receptor activation without the confounding effects of other neurotransmitter systems. However, one limitation of using MMBA is its relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several future directions for research on MMBA. One area of interest is the role of the 5-HT2A receptor in the regulation of mood and emotion, and how MMBA can be used to study these processes. Another area of interest is the potential therapeutic applications of MMBA in the treatment of psychiatric disorders, such as depression and schizophrenia. Finally, future research could focus on the development of new compounds that are even more potent and selective than MMBA, which could lead to new insights into the role of the 5-HT2A receptor in brain function.
Synthesemethoden
The synthesis of MMBA involves several steps, including the reaction of 2-bromobenzoic acid with thionyl chloride, the reaction of the resulting acid chloride with 5-methoxy-2-nitrobenzaldehyde, and the reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The final step involves the reaction of the amine with 3-(2-methoxyphenyl)acrylic acid chloride to form MMBA.
Wissenschaftliche Forschungsanwendungen
MMBA has been used extensively in research to study the role of the 5-HT2A receptor in various physiological and pathological processes in the brain. For example, MMBA has been used to investigate the role of the 5-HT2A receptor in the regulation of mood, cognition, and perception. MMBA has also been used to study the role of the 5-HT2A receptor in the pathophysiology of various psychiatric disorders, such as schizophrenia and depression.
Eigenschaften
IUPAC Name |
[5-methoxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrO5/c1-28-17-12-13-19(21(26)14-11-16-7-3-6-10-22(16)29-2)23(15-17)30-24(27)18-8-4-5-9-20(18)25/h3-15H,1-2H3/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWJFNWTVCOOTA-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2OC)OC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)

![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)

![methyl 4-{[methyl(5-quinolinylmethyl)amino]methyl}-2-thiophenecarboxylate](/img/structure/B5348257.png)


![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)
![methyl 4-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5348275.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-methyl-1,4-diazepane](/img/structure/B5348283.png)
![3-{[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]methyl}benzonitrile](/img/structure/B5348289.png)
![(4aS*,8aR*)-1-butyl-6-[3-(2-furyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5348294.png)

![4-(2-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B5348310.png)